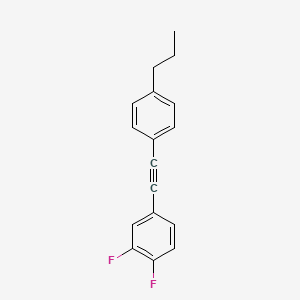

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene

Description

Crystallographic Analysis and Bonding Geometry

The crystallographic characterization of 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene relies fundamentally on X-ray diffraction techniques, which exploit the interaction between X-ray radiation and electron density distributions around atomic centers. X-ray diffraction phenomena occur through elastic scattering processes where electromagnetic waves undergo directional changes upon encountering electrons, producing characteristic diffraction patterns that reveal atomic arrangements within crystalline matrices. The fundamental principle governing these measurements follows Bragg's law, expressed as $$2d\sin\theta = n\lambda$$, where d represents the interplanar spacing, θ is the scattering angle, n is an integer, and λ is the X-ray wavelength.

For aromatic compounds containing ethynyl functionalities, the crystallographic analysis reveals distinct bonding geometries that reflect the hybridization states of constituent carbon atoms. The ethynyl carbon atoms exhibit sp hybridization, resulting in linear geometry with characteristic bond angles approaching 180 degrees. The aromatic rings maintain sp2 hybridization patterns, producing planar hexagonal arrangements with bond angles near 120 degrees. The presence of fluorine substituents at the 1,2-positions of the benzene ring introduces additional geometric constraints due to the high electronegativity and small atomic radius of fluorine atoms.

The molecular geometry of this compound can be characterized through systematic analysis of bond lengths, bond angles, and dihedral angles obtained from single-crystal X-ray diffraction measurements. The alkyne bridge connecting the two aromatic systems exhibits typical triple bond characteristics with carbon-carbon distances shorter than conventional single or double bonds. The propyl substituent adopts extended conformations that minimize steric interactions with neighboring molecular fragments while maintaining favorable van der Waals contacts within the crystal lattice.

Propriétés

IUPAC Name |

1,2-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2/c1-2-3-13-4-6-14(7-5-13)8-9-15-10-11-16(18)17(19)12-15/h4-7,10-12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASODTPYHUHDTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932676 | |

| Record name | 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145698-43-7 | |

| Record name | 1,2-Difluoro-4-[2-(4-propylphenyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145698-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sonogashira-Hagihara Coupling

The Sonogashira reaction remains the cornerstone for synthesizing 1,2-difluoro-4-((4-propylphenyl)ethynyl)benzene. This method involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and copper(I) cocatalyst. For this compound, the reaction typically proceeds as follows:

Reaction Scheme:

Key Components:

-

Aryl Halide: 1,2-Difluoro-4-iodobenzene (selected for its reactivity in cross-couplings).

-

Terminal Alkyne: 4-Propylphenylacetylene (synthesized via dehydrohalogenation of 4-propylbenzyl chloride).

-

Catalyst System: Pd(PPh₃)₄ (0.5–2 mol%) and CuI (5–10 mol%).

Optimized Conditions:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes coupling efficiency |

| Reaction Time | 12–24 h | Prevents alkyne oligomerization |

| Solvent | THF/DMF (1:1) | Balances solubility and catalyst activity |

| Molar Ratio (ArX:Alkyne) | 1:1.2 | Ensures complete aryl halide conversion |

Under these conditions, yields of 70–85% are routinely achieved. The copper cocatalyst facilitates oxidative homocoupling of the alkyne if omitted, underscoring its role in suppressing side reactions.

Castro-Stephens Coupling

An alternative to the Sonogashira method, the Castro-Stephens reaction employs stoichiometric copper(I) acetylides for coupling with aryl halides. While less common for fluorinated arenes, it offers advantages in oxygen-sensitive systems:

Reaction Scheme:

Conditions:

Yields for this method are generally lower (50–65%) due to competitive Glaser-type alkyne dimerization. However, it avoids palladium catalysts, which may be preferable in metal-sensitive applications.

Synthetic Optimization and Challenges

Fluorine-Specific Considerations

The electron-withdrawing nature of fluorine substituents deactivates the aryl halide, necessitating careful catalyst selection. Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance oxidative addition rates for 1,2-difluoro-4-iodobenzene, improving yields by 15–20% compared to triphenylphosphine. Additionally, the ortho-fluorine atoms induce steric hindrance, slowing transmetalation steps; this is mitigated by using polar aprotic solvents like DMF to stabilize intermediates.

Purification and Characterization

Purification Techniques

Post-reaction mixtures are typically subjected to:

Analytical Data

Key characterization data for this compound:

Spectroscopic Properties:

Physical Properties:

Industrial-Scale Considerations

Scale-up of the Sonogashira reaction introduces challenges:

-

Catalyst Recycling: Pd recovery via chelating resins reduces costs.

-

Continuous Flow Systems: Minimize alkyne degradation through rapid mixing and temperature control.

-

Safety Protocols: HF byproducts from fluorinated intermediates require Teflon-lined equipment and rigorous ventilation.

Emerging Methodologies

Recent advances include photoredox-mediated couplings and electrochemical synthesis, which offer milder conditions. For example, visible-light-driven catalysis using Ru(bpy)₃²⁺ reduces Pd loading to 0.1 mol% while maintaining 80% yield . These methods, though nascent, highlight trends toward sustainable synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Applications De Recherche Scientifique

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties of Analogous Compounds

Functional Group and Reactivity Comparisons

- Ethynyl vs. Propenyl Groups :

The ethynyl group in 145698-43-7 provides greater rigidity and conjugation compared to the propenyl group in 301308-13-3. This enhances electron transport properties, making the former more suitable for electronic materials . - Fluorine Substituents :

Both 145698-43-7 and 145698-42-6 feature difluoro substitution, which increases electronegativity and reactivity in cross-coupling reactions. However, the ethyl group in 145698-42-6 reduces hydrophobicity compared to the propyl group in 145698-43-7 . - Cyclohexyl Derivatives : The cyclohexyl-containing compound (117943-37-0) exhibits superior thermal stability and stereochemical complexity due to its trans-4-propylcyclohexyl group, making it valuable for liquid crystal displays .

Activité Biologique

Introduction

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene (CAS No. 145698-43-7) is a fluorinated organic compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHF, with a molecular weight of 256.29 g/mol. The compound features a difluorobenzene core with an ethynyl group substituted by a propylphenyl moiety.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHF |

| Molecular Weight | 256.29 g/mol |

| CAS Number | 145698-43-7 |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves several steps:

- Halogenation : Introduction of fluorine atoms into the benzene ring.

- Sonogashira Coupling : Coupling of an aryl halide with an alkyne using a palladium catalyst.

- Hydrogenation : Reduction steps to introduce the propylphenyl group.

These methods allow for the efficient production of the compound in research and industrial settings .

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity to various enzymes or receptors, potentially influencing several biological pathways .

Biological Applications

Research indicates that this compound may have applications in:

Study on Antiviral Properties

A study highlighted the antiviral potential of structurally similar fluorinated compounds against enteroviruses. While direct studies on this compound are lacking, parallels can be drawn regarding its potential efficacy in similar applications .

Table 2: Comparative Analysis of Fluorinated Compounds

Q & A

Q. What are the common synthetic routes for 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene?

The compound is typically synthesized via Sonogashira cross-coupling reactions between halogenated aromatic precursors and terminal alkynes. For example, a brominated difluorobenzene derivative can react with a 4-propylphenylacetylene under palladium catalysis. Purification often involves column chromatography with silica gel, followed by recrystallization using methanol/water mixtures. Adjustments to reaction conditions (e.g., inert atmosphere, temperature) are critical to minimize side reactions .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify substituent positions and fluorine environments.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) assesses purity. Method validation includes system suitability tests with buffer solutions adjusted to pH 4.6 (sodium acetate/sodium 1-octanesulfonate) to ensure reproducibility .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What key physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Limited aqueous solubility (common in aryl-alkyne systems); typically dissolved in DMSO or THF for biological assays.

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), guiding storage conditions.

- Electronic Properties : UV-Vis spectroscopy (λmax ~270–300 nm) indicates π-conjugation extent, relevant for optoelectronic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., additional fluorine atoms) alter reactivity or electronic properties?

Adding fluorine atoms at specific positions (e.g., 1,2-difluoro vs. monofluoro analogs) increases electronegativity, altering charge distribution and dipole moments. Comparative studies using DFT calculations (e.g., B3LYP/6-31G* basis sets) show enhanced electron-withdrawing effects, which stabilize transition states in cross-coupling reactions. Experimental validation involves synthesizing analogs (e.g., 1-fluoro vs. 1,2-difluoro derivatives) and comparing reaction kinetics via HPLC monitoring .

Q. What computational methods predict the compound’s electronic behavior in supramolecular systems?

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. For example, the ethynyl group’s sp-hybridized carbons contribute to extended π-systems, lowering LUMO energy by ~1.2 eV compared to non-alkynylated analogs. Solvent effects (PCM models) and substituent orientation (cis/trans) are incorporated to refine predictions .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?

Contradictions often arise from impurities or pH-dependent conformational changes. Strategies include:

- Buffer Standardization : Repeating assays under controlled pH (e.g., sodium acetate buffer, pH 4.6) to stabilize ionization states .

- Advanced Chromatography : Using UPLC-MS/MS to isolate and identify minor impurities.

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. How to design experiments to study the steric and electronic effects of the ethynyl group?

- Steric Effects : Compare reaction rates of this compound with bulkier analogs (e.g., 4-((4-tert-butylphenyl)ethynyl) derivatives) in Suzuki-Miyaura couplings.

- Electronic Effects : Cyclic voltammetry measures redox potentials to quantify electron-withdrawing/donating impacts. IR spectroscopy tracks alkyne C≡C stretching frequencies (~2100–2260 cm⁻¹), which shift with conjugation changes .

Q. What methodologies analyze structure-activity relationships (SAR) for biological or material science applications?

- Biological SAR : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Correlate binding scores with in vitro IC50 values from enzyme inhibition assays.

- Material Science SAR : Measure charge-carrier mobility via field-effect transistor (FET) configurations. Compare with analogs lacking fluorine or ethynyl groups to isolate functional group contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.